![molecular formula C16H18O2 B14468917 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol CAS No. 66232-88-0](/img/structure/B14468917.png)
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol is an organic compound with a complex structure that includes multiple hydroxyl and methyl groups attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 2-hydroxy-4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenolic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol can be compared with other similar compounds, such as:
2,6-Dimethylphenol: Lacks the additional hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
4-Hydroxy-3-methylphenylmethanol: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
2,4-Dimethylphenol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
66232-88-0 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
4-[(2-hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-4-5-14(15(17)6-10)9-13-7-11(2)16(18)12(3)8-13/h4-8,17-18H,9H2,1-3H3 |
Clave InChI |
IDWGHJMBBLCFAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC2=CC(=C(C(=C2)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


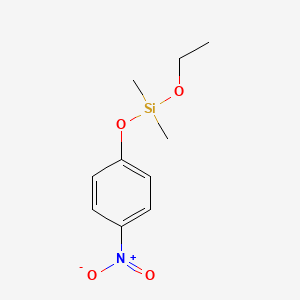
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
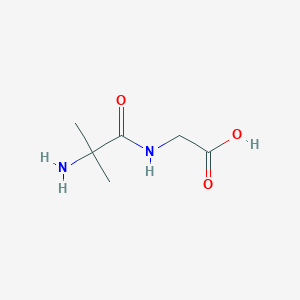

![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
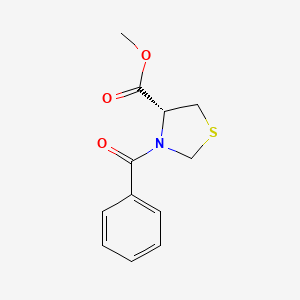
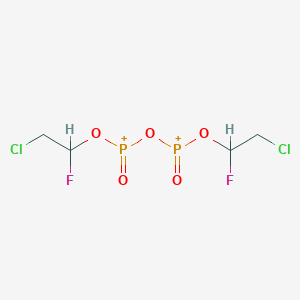
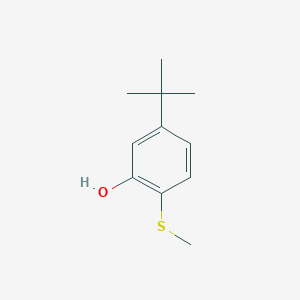
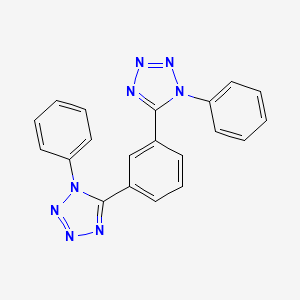
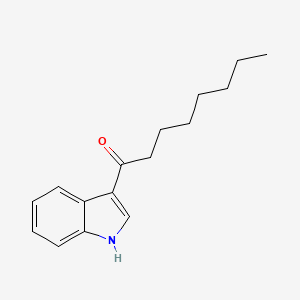
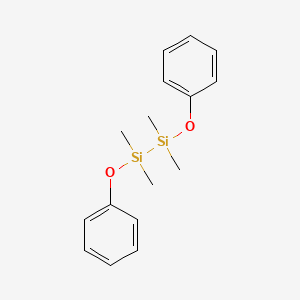
![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)

